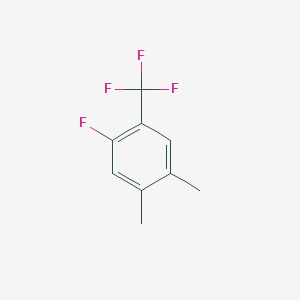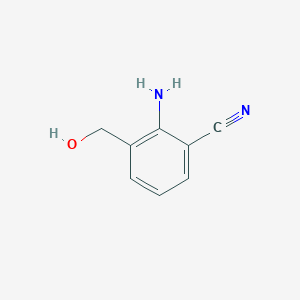
3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 3’ position, a fluorine atom at the 5’ position, and a methyl group at the 2 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a chloroalkane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Major Products
Substitution Products: Depending on the substituent introduced, products can include various functionalized biphenyl derivatives.
Oxidation Products: Oxidation of the methyl group can yield carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Chloro-2-methyl-1,1’-biphenyl
- 5’-Fluoro-2-methyl-1,1’-biphenyl
- 3’-Chloro-5’-fluoro-1,1’-biphenyl
Uniqueness
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the biphenyl structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other biphenyl derivatives .
Propiedades
Fórmula molecular |
C13H10ClF |
|---|---|
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-5-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3 |
Clave InChI |
GOOKTYREUFNSEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)


![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)



![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)


![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)

